molecular formula C10H11NaO3 B3052220 Sodium 2-phenoxyisobutyrate CAS No. 39617-08-8

Sodium 2-phenoxyisobutyrate

Cat. No. B3052220
CAS RN: 39617-08-8
M. Wt: 202.18 g/mol
InChI Key: HGCUZGSFLPWWFT-UHFFFAOYSA-M
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Description

Sodium 2-phenoxyisobutyrate, also known as Sodium 2-methyl-2-phenoxypropanoate , is a chemical compound with the molecular formula C10H11NaO3 . It has an average mass of 202.182 Da and a monoisotopic mass of 202.060593 Da . This compound is a derivative of 2-phenoxyisobutyric acid, which is a plant growth regulator. It is a water-soluble, white crystalline powder that is commonly used in biochemical and physiological studies.


Molecular Structure Analysis

The molecular structure of Sodium 2-phenoxyisobutyrate consists of 10 carbon atoms ©, 11 hydrogen atoms (H), 1 sodium atom (Na), and 3 oxygen atoms (O), giving it the molecular formula C10H11NaO3 . The exact structure would require more specific information or a detailed spectroscopic analysis.

Scientific Research Applications

Synthesis and Catalysis

  • Sodium 2-phenoxyisobutyrate is a key compound in the synthesis of 2-phenoxyisobutyric acid ethyl ester, which can be produced via tri-liquid-phase catalysis. Factors influencing the synthesis include the amounts of sodium phenolate and phase-transfer catalysts, types of organic solvent, and operating temperatures. This method is significant for synthesizing phenolic substances in solid-liquid phases while preventing side reactions (Hsiao & Weng, 1999).

Kinetics in Etherification Reactions

  • The kinetics of the phase-transfer catalyzed etherification of sodium phenoxide with ethyl 2-bromoisobutyrate to produce ethyl 2-phenoxyisobutyrate have been studied in solid-liquid systems. The study provides an improved method for synthesizing phenolic substances, highlighting the catalyst deactivation and reaction rates under varying conditions (Yang, Wu, & Wu, 2000).

Potential Medical Applications

  • In the field of medical research, sodium 2-phenoxyisobutyrate has been less directly studied. However, research on closely related compounds like sodium hydroxybutyrate shows potential applications in treating conditions such as hypoxic-ischemic insult in neonatal rats (Ma, Gu, Zeng, & Zhang, 2006). This suggests the possibility of exploring sodium 2-phenoxyisobutyrate for similar neuroprotective applications.

properties

IUPAC Name

sodium;2-methyl-2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3.Na/c1-10(2,9(11)12)13-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCUZGSFLPWWFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=CC=C1.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192726
Record name Sodium 2-phenoxyisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-phenoxyisobutyrate

CAS RN

39617-08-8
Record name Sodium 2-phenoxyisobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039617088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-phenoxyisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-phenoxyisobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 2-PHENOXYISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLM3B417FT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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